4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrazole ring through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole and 4-aminobenzoic acid.
Formation of Intermediate: The first step involves the reaction of 1-methyl-1H-pyrazole with a suitable acylating agent, such as benzoyl chloride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under appropriate conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a scaffold for drug development targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonyl group and pyrazole ring play crucial roles in binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-{[(1H-pyrazol-4-yl)carbonyl]amino}benzoic acid: Lacks the methyl group on the pyrazole ring.
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid: The position of the carbonyl group is different.
4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid: The position of the pyrazole ring attachment is different.
Uniqueness
4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the methyl group and the carbonyl linkage, which can influence its reactivity and binding properties. This structural uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
4-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-8(3-5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVHUBAGISZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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